molecular formula C7H3Cl2N3O2 B2814466 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1638768-02-1

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B2814466
CAS No.: 1638768-02-1
M. Wt: 232.02
InChI Key: VPWFJCIQVRPJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic organic compound. It is characterized by the presence of two chlorine atoms and a pyrrolo[2,3-d]pyrimidine core structure. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid typically involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. The reaction is carried out in the presence of phosphorus oxychloride (POCl3) and a base such as diisopropylethylamine (DIPEA). The mixture is heated to around 70°C and stirred for several hours to ensure complete chlorination .

Industrial Production Methods: In an industrial setting, the synthesis is scaled up by using larger quantities of the starting materials and reagents. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.

    Electrophilic Substitution: Reagents such as halogens or nitro groups under acidic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

    Nucleophilic Substitution: Substituted pyrrolo[2,3-d]pyrimidines.

    Electrophilic Substitution: Halogenated or nitro-substituted derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • 2,6-Dichloro-7-deazapurine
  • 4,6-Dichloro-4H-purine
  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

Comparison: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and carboxylic acid functional group. This makes it particularly useful in the synthesis of pharmaceuticals and agrochemicals, where precise molecular interactions are crucial .

Properties

IUPAC Name

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O2/c8-4-3-2(6(13)14)1-10-5(3)12-7(9)11-4/h1H,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWFJCIQVRPJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(N=C2Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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